molecular formula C9H8N2O2 B12869571 7-Aminobenzofuran-3-carboxamide

7-Aminobenzofuran-3-carboxamide

Cat. No.: B12869571
M. Wt: 176.17 g/mol
InChI Key: YKIGVXMBHWRZDU-UHFFFAOYSA-N
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Description

7-Aminobenzofuran-3-carboxamide is a heterocyclic organic compound that features a benzofuran ring system with an amino group at the 7th position and a carboxamide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminobenzofuran-3-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method involves a three-step reaction starting from 2-hydroxy benzonitrile .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 7-Aminobenzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

7-Aminobenzofuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminobenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.

Comparison with Similar Compounds

  • 3-Aminobenzofuran-2-carboxamide
  • 2-Aminobenzothiazole
  • 2-Aminobenzoxazole

Comparison: 7-Aminobenzofuran-3-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-amino-1-benzofuran-3-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,10H2,(H2,11,12)

InChI Key

YKIGVXMBHWRZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)OC=C2C(=O)N

Origin of Product

United States

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